molecular formula C5H11Br B047287 3-Bromopentane CAS No. 1809-10-5

3-Bromopentane

Cat. No.: B047287
CAS No.: 1809-10-5
M. Wt: 151.04 g/mol
InChI Key: VTOQFOCYBTVOJZ-UHFFFAOYSA-N
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Description

3-Bromopentane: is an organic compound with the molecular formula C5H11Br . It is a bromoalkane and an isomer of bromopentane. This compound is a colorless liquid at room temperature and is known for its use in various organic synthesis processes .

Mechanism of Action

Target of Action

3-Bromopentane, also known as 3-Pentyl bromide , is a simple alkyl halide. As such, it does not have a specific biological target. Instead, its reactivity is based on its chemical structure, particularly the carbon-bromine bond.

Mode of Action

The primary mode of action of this compound is through nucleophilic substitution or elimination reactions . In a nucleophilic substitution, a nucleophile, a species rich in electrons, attacks the carbon attached to the bromine atom, leading to the replacement of the bromine. In an elimination reaction, a base removes a proton from the carbon next to the one holding the bromine, leading to the formation of a double bond and expulsion of the bromine atom .

Result of Action

The result of this compound’s action is highly dependent on the specific conditions and reactants present. It can participate in a variety of organic reactions, leading to the formation of different products. For example, in the presence of a strong base, it can undergo an elimination reaction to form an alkene .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromopentane can be synthesized through multiple methods. One common method involves the reaction of tri-1-ethylpropyl phosphite with hydrogen bromide in the presence of 60% aqueous ethanol . Another method involves a two-step reaction where 2-pentanol is first treated with thionyl chloride (SOCl2) and then with hydrogen bromide (HBr) .

Industrial Production Methods: In industrial settings, this compound is typically produced through the bromination of pentane using bromine in the presence of a catalyst. This method ensures a high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromopentane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Sodium hydroxide (NaOH): for substitution reactions.

    Potassium tert-butoxide: for elimination reactions.

Major Products Formed:

Scientific Research Applications

3-Bromopentane has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Bromopentane
  • 2-Bromopentane
  • 1-Bromo-2-methylbutane
  • 2-Bromo-2-methylbutane
  • 2-Bromo-3-methylbutane

Comparison: 3-Bromopentane is unique among its isomers due to the position of the bromine atom on the third carbon. This positioning affects its reactivity and the types of reactions it undergoes. For example, 1-Bromopentane and 2-Bromopentane have different reactivity patterns due to the different positions of the bromine atom .

Properties

IUPAC Name

3-bromopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Br/c1-3-5(6)4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOQFOCYBTVOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061987
Record name Pentane, 3-bromo-
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Molecular Weight

151.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809-10-5
Record name 3-Bromopentane
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Record name Pentane, 3-bromo-
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Record name Pentane, 3-bromo-
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Record name Pentane, 3-bromo-
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Record name 3-bromopentane
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Synthesis routes and methods

Procedure details

A solution of 3-bromopentane was prepared by dissolving 1 mmole in acetonitrile (1 ml). A portion of this solution (0.12 ml, equivalent to 0.12 mmol) was added to a test tube. 2-(Butyloxy)-8-(methyloxy)-9-[2-(3-piperidinyl)ethyl]-9H-purin-6-amine (435 mg, 1.2 mmol) was dissolved in DMF (6.0 ml) and an aliquot (0.5 ml, 0.1 mmol) dispensed to the tube. DIPEA (40 μL, 0.23 mmol) and potassium carbonate (46 mg, 0.3 mmol) added, and heated to 50° C. for 18 hr. An additional aliquot of 3-bromopentane in acetonitrile (80 uL, 0.08 mmol) (total added 0.2 mmol) and DIPEA (40 uL, 0.23 mmol) was added and continued stirring with heat at 50° C. for a further 18 hours. DMSO:MeOH (200 uL) was added, the mixture filtered and purified by Mass Directed AutoPrep (Method A). The solvent was evaporated in vacuo using the Genevac. The residue was redissolved in a solution of 4M HCl/dioxane (0.2 ml) and allowed to stand at room temperature for 4 hours. The solvent was dried under a stream of nitrogen in the Radleys blowdown apparatus. The material was redissolved in methanol (0.5 ml) and applied to an aminopropyl SPE (0.1 g, 3 ml, preconditioned in methanol (1.5 ml)). The product was eluted with additional methanol (1.5 ml). The solvent was removed to give the title compound (6 mg).
Name
Quantity
200 μL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-(Butyloxy)-8-(methyloxy)-9-[2-(3-piperidinyl)ethyl]-9H-purin-6-amine
Quantity
435 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 μL
Type
reactant
Reaction Step Three
Quantity
46 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
40 μL
Type
reactant
Reaction Step Four
Quantity
80 μL
Type
solvent
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromopentane
Reactant of Route 2
3-Bromopentane
Reactant of Route 3
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Reactant of Route 4
3-Bromopentane
Reactant of Route 5
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Reactant of Route 6
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